molecular formula C5H10O3 B2747746 3-(Hydroxymethyl)oxolan-3-ol CAS No. 1232677-89-2

3-(Hydroxymethyl)oxolan-3-ol

Cat. No.: B2747746
CAS No.: 1232677-89-2
M. Wt: 118.132
InChI Key: RQOZSVBKJFQPKJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)oxolan-3-ol, also known as 3-(hydroxymethyl)tetrahydrofuran-3-ol, is a chemical compound with the molecular formula C5H10O3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the third carbon of the oxolane ring, making it a versatile intermediate in organic synthesis .

Safety and Hazards

The specific safety and hazard information for “3-(Hydroxymethyl)oxolan-3-ol” is not available in the search results. For detailed safety data sheets, it is recommended to refer to the manufacturer’s information or regulatory databases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)oxolan-3-ol can be achieved through several methods. One common approach involves the reduction of 2-deoxy-D-ribose followed by dehydration and cyclization in an acidic aqueous solution . The reaction conditions typically include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of suitable precursors under high pressure and temperature. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of 3-(formyl)oxolan-3-ol or 3-(carboxyl)oxolan-3-ol.

    Reduction: Formation of this compound.

    Substitution: Formation of 3-(chloromethyl)oxolan-3-ol or 3-(bromomethyl)oxolan-3-ol.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be incorporated into metabolic pathways, where it may act as a substrate or inhibitor of enzymes involved in the synthesis and degradation of tetrahydrofuran derivatives . The hydroxymethyl group allows for various chemical modifications, enabling the compound to participate in diverse biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)oxolan-3-ol is unique due to its specific hydroxymethyl substitution on the oxolane ring, which imparts distinct chemical and biological properties. Unlike cordycepin and cladribine, which are primarily used for their nucleoside analog properties, this compound is versatile in both synthetic and biological applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(hydroxymethyl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-5(7)1-2-8-4-5/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOZSVBKJFQPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232677-89-2
Record name 3-(hydroxymethyl)oxolan-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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